

Spectroscopic Profile of 2-Ethyl-3-nitroquinoline: A Technical Guide

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Compound of Interest

Compound Name: **2-Ethyl-3-nitroquinoline**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **2-Ethyl-3-nitroquinoline**. The information presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, is intended to support research and development activities.

Core Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data obtained for **2-Ethyl-3-nitroquinoline**.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Parameter	¹ H NMR (400 MHz, CDCl ₃)	¹³ C NMR (100 MHz, CDCl ₃)
Chemical Shift (δ) in ppm	8.87 (d, J = 1.7 Hz, 1H), 8.54–8.25 (m, 2H), 7.67 (t, J = 8.0 Hz, 1H), 4.45 (q, J = 7.1 Hz, 2H), 1.44 (t, J = 7.1 Hz, 3H)[1]	164.42, 148.19, 135.24, 132.17, 129.54, 127.25, 124.50, 61.91, 14.24[1]
Solvent	Chloroform-d (CDCl ₃)	Chloroform-d (CDCl ₃)
Frequency	400 MHz	100 MHz

Table 2: Mass Spectrometry (MS) Data

Parameter	Value
Mass-to-Charge Ratio (m/z)	195.11[1]
Ionization Mode	Not Specified

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

While specific experimental IR data for **2-Ethyl-3-nitroquinoline** was not found, the following table outlines the expected characteristic absorption bands based on its functional groups.

Functional Group	Characteristic Absorption (cm ⁻¹)	Vibration Mode
Aromatic C-H	3100 - 3000	Stretch
Alkyl C-H	3000 - 2850	Stretch
C=N (in quinoline ring)	1620 - 1580	Stretch
Aromatic C=C	1600 - 1450	Stretch
Nitro (NO ₂)	1550 - 1500 and 1360 - 1320	Asymmetric and Symmetric Stretch

Experimental Protocols

The following are generalized experimental protocols typical for the spectroscopic analysis of organic compounds like **2-Ethyl-3-nitroquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the **2-Ethyl-3-nitroquinoline** sample is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 5-10 mg/mL in a standard 5 mm NMR tube.
- Instrumentation: A 400 MHz NMR spectrometer is used for acquiring both ¹H and ¹³C NMR spectra.

- ^1H NMR Acquisition: The proton NMR spectrum is recorded with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width is set to encompass all expected proton signals. Chemical shifts are referenced to the residual solvent peak of CDCl_3 (δ 7.26 ppm).
- ^{13}C NMR Acquisition: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ^{13}C isotope. Chemical shifts are referenced to the solvent peak of CDCl_3 (δ 77.16 ppm).
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of the solid **2-Ethyl-3-nitroquinoline** sample is prepared on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. This is achieved by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone), applying a drop of the solution to the plate, and allowing the solvent to evaporate.
- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the spectrum.
- Data Acquisition: A background spectrum of the clean salt plate is first recorded. The sample-coated plate is then placed in the sample holder, and the sample spectrum is acquired. The instrument is typically set to scan the mid-infrared range (4000-400 cm^{-1}).
- Data Processing: The final IR spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

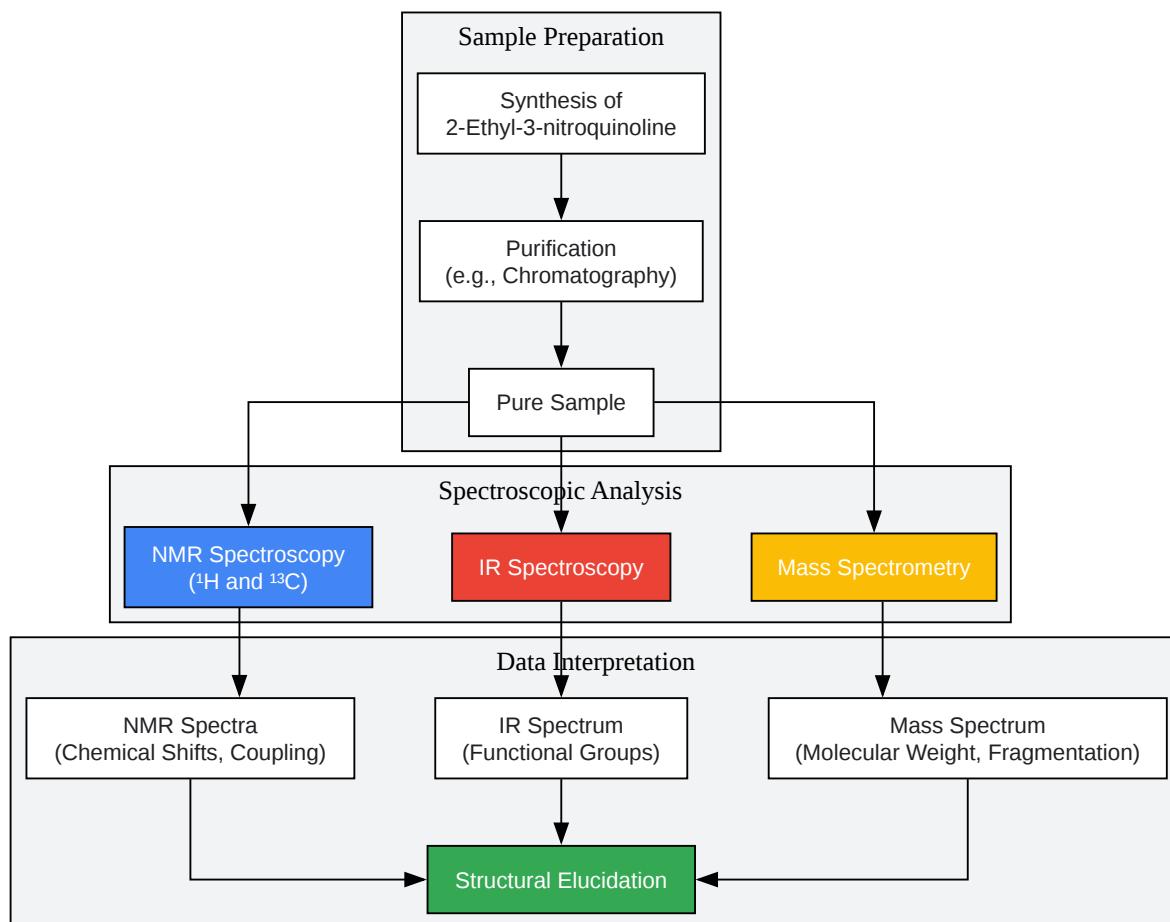
Mass Spectrometry (MS)

- Sample Introduction: The **2-Ethyl-3-nitroquinoline** sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

- Ionization: An appropriate ionization technique is employed to generate gas-phase ions. Electron Ionization (EI) is a common method for small, volatile molecules.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The separated ions are detected, and their abundance is recorded.
- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z . The molecular ion peak and fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of **2-Ethyl-3-nitroquinoline**.



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Figure 1. Workflow for Spectroscopic Analysis

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References

- 1. orgchemboulder.com [orgchemboulder.com]

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